![molecular formula C5H12Cl3O2PSi B14346307 {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-39-5](/img/structure/B14346307.png)
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound with the molecular formula C5H12Cl3O2PSi It is known for its unique structure, which includes a phosphonic dichloride group attached to a silyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylchlorosilane with 2-chloroethanol to form the intermediate {[(2-Chloroethoxy)(dimethyl)silyl]methyl}chloride. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Catalysts such as Lewis acids may also be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphonamide derivatives, while hydrolysis results in phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of phosphonates and phosphonamides.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, phosphonamide derivatives may have applications as enzyme inhibitors or antimicrobial agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonic derivatives. The molecular targets and pathways involved depend on the specific application and derivative being studied. For example, in biological systems, phosphonamide derivatives may inhibit enzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphosphonic dichloride: Similar in structure but lacks the silyl ether moiety.
Ethylphosphonic dichloride: Similar in structure but has an ethyl group instead of the silyl ether moiety.
Trimethylsilylphosphonic dichloride: Similar in structure but has a trimethylsilyl group instead of the 2-chloroethoxy group.
Uniqueness
The uniqueness of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride lies in its combination of a silyl ether moiety with a phosphonic dichloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
90261-39-5 |
|---|---|
Formule moléculaire |
C5H12Cl3O2PSi |
Poids moléculaire |
269.6 g/mol |
Nom IUPAC |
2-chloroethoxy-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C5H12Cl3O2PSi/c1-12(2,10-4-3-6)5-11(7,8)9/h3-5H2,1-2H3 |
Clé InChI |
WKPDDYBJNXDXTF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CP(=O)(Cl)Cl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


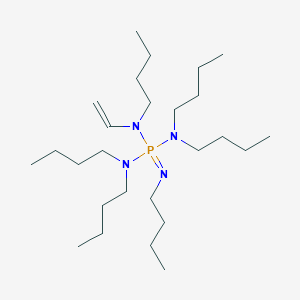

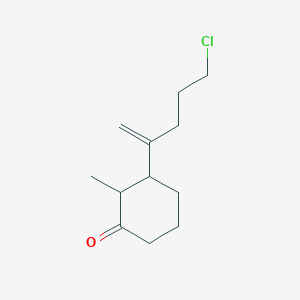
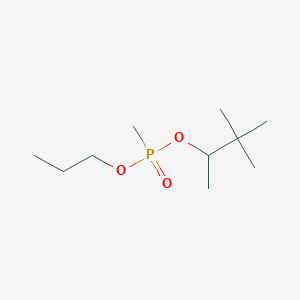
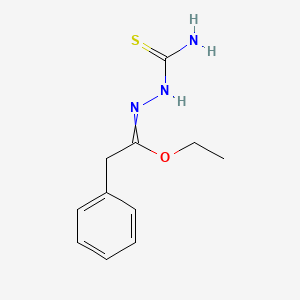
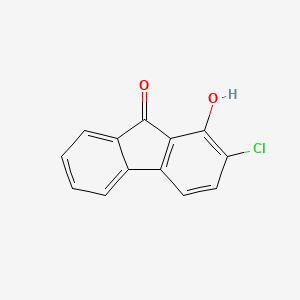
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)







